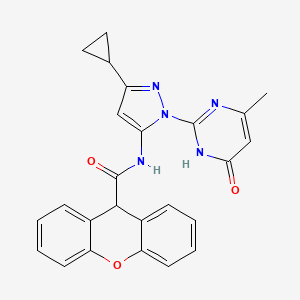

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide involves multiple steps, including Claisen-Schmidt condensation, intramolecular cyclization, and [3+2] cycloaddition reactions. For instance, the Claisen-Schmidt condensation was used to synthesize N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, which showed potent inhibitory activity against xanthine oxidase (XO) . Similarly, intramolecular cyclization was employed in the preparation of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is a key step in the synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety, which is further substituted with a cyclopropyl group and a xanthene carboxamide. The presence of these functional groups is crucial for the compound's biological activity, as seen in the molecular docking studies of similar compounds, which provided insights into their binding modes with target enzymes .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their inhibitory effects on enzymes like xanthine oxidase and tyrosinase. For example, the compound with a cyclopropyl ring was found to be a potent inhibitor of XO, suggesting that the specific chemical structure of the compound is critical for its activity . Additionally, the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions indicates the potential for these compounds to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often inferred from their biological activities and molecular docking studies. For instance, the antibacterial, anti-inflammatory, and antioxidant activities of the 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones suggest that the compounds possess certain physicochemical characteristics that enable them to interact with biological targets . Moreover, the structure-activity relationship (SAR) studies of the carboxamide group in N-aryl-9-oxo-9H-fluorene-1-carboxamides have led to the identification of compounds with increased aqueous solubility and broad activity in caspase activation and cell growth inhibition assays .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Compounds related to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide have been synthesized and evaluated for their potential anticancer activities. For instance, a series of novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting their potential application in cancer treatment and inflammatory disorders. The structure-activity relationship (SAR) analysis provided insights into the molecular frameworks conducive to high biological activity (Rahmouni et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Derivatives resembling the core structure of this compound have been investigated for their inhibitory effects on critical enzymes. Notably, certain synthesized carboxamides displayed appreciable inhibition of cathepsin K, an enzyme implicated in various pathological conditions, highlighting their potential therapeutic value (Lukić et al., 2017).

Antiviral and Antitumor Potential

The exploration of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed compounds with notable in vitro activity against certain viruses and tumor cells, emphasizing the therapeutic potential of such derivatives in antiviral and anticancer strategies (Petrie et al., 1985).

Xanthine Oxidoreductase Inhibition

A derivative, Y-700, identified as a potent inhibitor of xanthine oxidoreductase, showcased not only high inhibitory potency but also favorable pharmacokinetic properties, suggesting its applicability in managing conditions like hyperuricemia (Fukunari et al., 2004).

Propiedades

IUPAC Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-14-12-22(31)28-25(26-14)30-21(13-18(29-30)15-10-11-15)27-24(32)23-16-6-2-4-8-19(16)33-20-9-5-3-7-17(20)23/h2-9,12-13,15,23H,10-11H2,1H3,(H,27,32)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSFLAQLEDVXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)